

Application Note: Quantification of Diosbulbin C using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Diosbulbin C*

Cat. No.: *B198457*

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Introduction

Diosbulbin C is a diterpenoid lactone isolated from the tubers of *Dioscorea bulbifera*. It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-tumor effects.^{[1][2]} As research into the therapeutic applications of **Diosbulbin C** progresses, the need for a robust and reliable analytical method for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Diosbulbin C** in bulk material and plant extracts.

Analytical Method

The chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution system. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Chromatographic Conditions:

Parameter	Recommended Value
HPLC System	Agilent 1290 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 30-47% B; 15-25 min: 47% B; 25-35 min: 47-60% B; 35-50 min: 60-90% B; 50-60 min: 90-100% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 210 nm
Injection Volume	10 µL
Run Time	65 minutes

Method Validation Summary

The developed HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2%
Accuracy (Recovery %)	98.0 - 102.0%
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

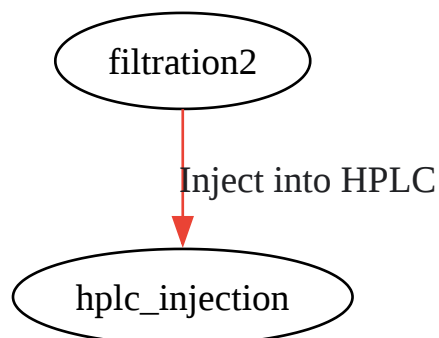
Experimental Protocols

Standard Preparation

- **Primary Stock Solution (1000 µg/mL):** Accurately weigh 10 mg of **Diosbulbin C** reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.
- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from *Dioscorea bulbifera* tubers)

- **Drying and Grinding:** Air-dry the tubers of *Dioscorea bulbifera* at room temperature and then grind them into a fine powder.
- **Extraction:** Accurately weigh 1 g of the powdered plant material into a flask. Add 50 mL of 95% ethanol and perform maceration for 72 hours at room temperature with occasional shaking.[3]
- **Filtration:** Filter the extract through Whatman No. 1 filter paper.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 60°C.
- **Reconstitution:** Reconstitute the dried extract in 10 mL of methanol.
- **Final Filtration:** Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.



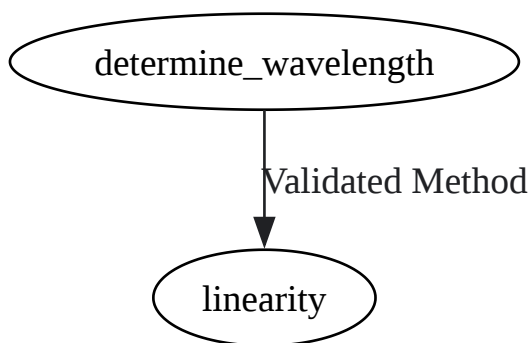
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HPLC Analysis Protocol

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Standard Curve Generation: Inject 10 µL of each working standard solution in triplicate.
- Sample Analysis: Inject 10 µL of the prepared sample solutions in triplicate.
- Data Analysis: Record the peak area of **Diosbulbin C** in the chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of **Diosbulbin C** in the samples by interpolating their peak areas on the calibration curve.

Method Validation Protocol

- Linearity: Analyze the working standard solutions at six different concentrations. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r^2) should be greater than 0.999.
- Precision:
 - Intra-day Precision: Analyze six replicates of three different concentrations (low, medium, and high) on the same day.
 - Inter-day Precision: Analyze the same three concentrations on three different days. The relative standard deviation (%RSD) for both should be less than 2%.
- Accuracy (Recovery): Perform a standard addition method by spiking a known amount of **Diosbulbin C** standard into a pre-analyzed sample at three different concentration levels. The recovery should be between 98.0% and 102.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.



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Data Presentation

Table 1: Linearity Data for **Diosbulbin C** Quantification

Concentration (µg/mL)	Peak Area (n=3)	Mean Peak Area	%RSD
1	15234, 15489, 15367	15363	0.83
5	76543, 77123, 76890	76852	0.38
10	154321, 155678, 154990	154996	0.44
25	389765, 391234, 390543	390514	0.19
50	785432, 788901, 786543	786959	0.22
100	1587654, 1592345, 1589987	1589995	0.15

Table 2: Precision and Accuracy Data for **Diosbulbin C** Quantification

Concentration (µg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=3 days)	Accuracy (Recovery %)
5	1.2	1.5	99.5
25	0.8	1.1	101.2
50	0.6	0.9	98.9

Conclusion

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of **Diosbulbin C** in various samples. This application note and the accompanying protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this promising natural compound.

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References

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- 2. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
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